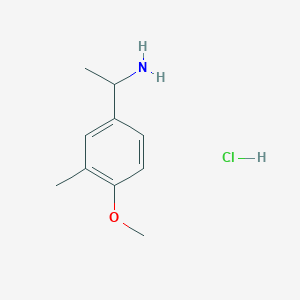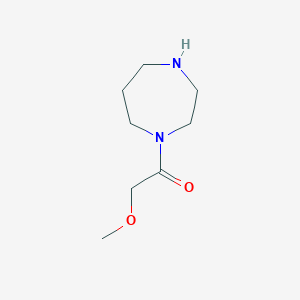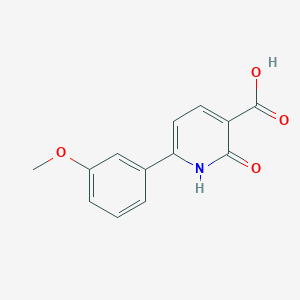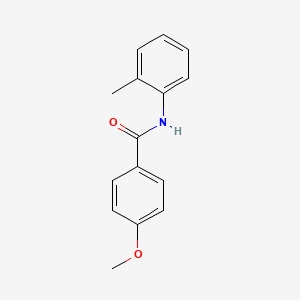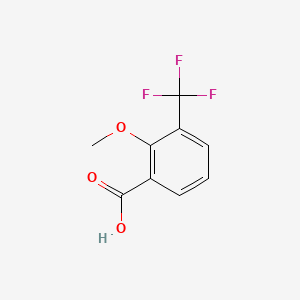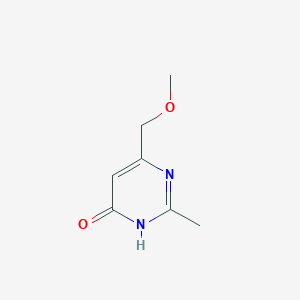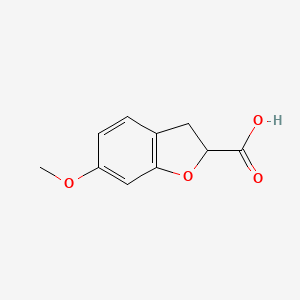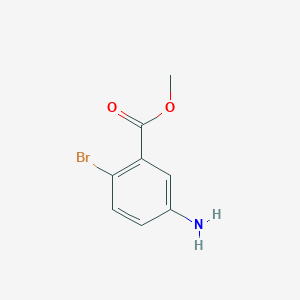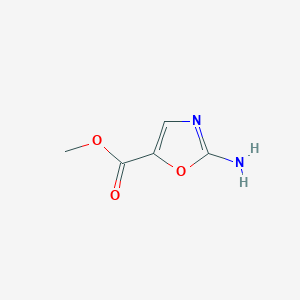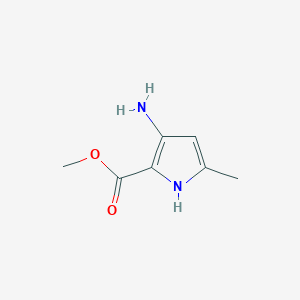
Methyl 3-bromo-5-(methylsulfonyl)benzoate
説明
Methyl 3-bromo-5-(methylsulfonyl)benzoate is a chemical compound that is part of a broader class of sulfone-containing aromatic compounds. These compounds are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of both the bromo and sulfonyl functional groups within the same molecule provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic chemistry .
Synthesis Analysis
The synthesis of sulfone-containing compounds can be achieved through various strategies. One such method involves a radical relay strategy, where a photocatalyst under visible light irradiation is used to generate the desired methylsulfonyl compounds . Another approach includes the use of superacidic trifluoromethanesulfonic acid to activate methyl benzoate for Friedel–Crafts acylation reactions, yielding benzophenone derivatives . Additionally, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, has been optimized through a four-step process involving etherification, sulfonyl chloride formation, amination, and esterification, achieving high overall yields .
Molecular Structure Analysis
The molecular and electronic structure of sulfone-containing compounds can be elucidated through X-ray crystallography and quantum-chemical calculations. For instance, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been structurally characterized, revealing their organization as molecular crystals with hydrogen bonding playing a significant role in their solid-state structure . These structural insights are crucial for understanding the reactivity and properties of these molecules.
Chemical Reactions Analysis
Methyl 3-bromo-5-(methylsulfonyl)benzoate and related compounds exhibit a wide range of reactivity due to their functional groups. For example, 3-bromo-2-(tert-butylsulfonyl)-1-propene, a multi-coupling reagent, reacts with various electrophiles to yield highly functionalized sulfones . Similarly, bromination and dehydrobromination reactions have been employed to synthesize (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which can undergo further reactions with nucleophiles like dimethyl malonate and methyl acetoacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone-containing aromatic compounds are influenced by their molecular structure. The presence of sulfonyl and bromo groups can affect the compound's boiling point, solubility, and stability. These properties are essential for the compound's application in various chemical reactions and its potential use as an intermediate in the synthesis of more complex molecules. The optimization of reaction conditions, as seen in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, can significantly improve the yield and purity of these compounds, which is critical for their practical applications .
作用機序
The mechanism of action of “Methyl 3-bromo-5-(methylsulfonyl)benzoate” is not clear as it depends on its application. In general, brominated aromatic compounds can undergo various types of reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions .
将来の方向性
特性
IUPAC Name |
methyl 3-bromo-5-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAABAZUHVDUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622434 | |
| Record name | Methyl 3-bromo-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(methylsulfonyl)benzoate | |
CAS RN |
154117-77-8 | |
| Record name | Methyl 3-bromo-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-5-methanesulfonylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


